N-Methyldodecylamine
Overview
Description
N-Methyldodecylamine is a secondary fatty acid amine with the molecular formula CH₃(CH₂)₁₁NHCH₃. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . This compound is known for its applications in the preparation of various surfactants and quaternary ammonium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyldodecylamine can be synthesized through the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . The reaction involves heating the precursor compound to decompose it into this compound and other by-products.
Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis methods but on a larger scale. The process involves precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Methyldodecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Dodecylamine.
Substitution: N,N,N,N,N,N-Trimethyldodecylammonium bromide.
Scientific Research Applications
N-Methyldodecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of surfactants and quaternary ammonium compounds.
Biology: It is used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the production of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-Methyldodecylamine involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
- Dodecylamine
- N,N-Dimethyldodecylamine
- N-Methyloctadecylamine
- Didodecylamine
Comparison: N-Methyldodecylamine is unique due to its secondary amine structure, which imparts different reactivity and properties compared to primary amines like dodecylamine. Its ability to form quaternary ammonium compounds makes it valuable in the synthesis of surfactants and other industrial chemicals.
Properties
IUPAC Name |
N-methyldodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMQVZNTDHENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2292-50-4 (hydrochloride) | |
Record name | N-Methyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90223387 | |
Record name | N-Methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-30-0 | |
Record name | N-Methyl-1-dodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7311-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanamine, N-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyldodecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLDODECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NN43I94S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the bioconcentration properties of N-Methyldodecylamine?
A1: this compound (S12) exhibits bioconcentration potential in aquatic organisms. Studies using rainbow trout cell lines (RTL-W1 and RTgill-W1) have demonstrated that S12 accumulates in these cells. The bioconcentration factor (BCF) observed in these in vitro studies was within a factor of 3.5 compared to BCF values reported from in vivo studies. [] This suggests that cell-based assays could be a valuable tool for preliminary assessment of bioconcentration potential for cationic surfactants like S12. []
Q2: How does the structure of this compound influence its bioconcentration potential?
A2: The bioconcentration of this compound is influenced by its alkyl chain length and its membrane lipid-water partitioning coefficient (DMLW). [] Longer alkyl chains and higher DMLW values generally correlate with greater accumulation within cells. This is because these characteristics enhance the surfactant's affinity for lipid-rich environments, such as cell membranes. []
Q3: Can this compound be synthesized catalytically?
A4: Yes, this compound can be selectively synthesized through the reductive amination of Methyl dodecanoate. This reaction utilizes ammonia (NH3) and hydrogen (H2) in a continuous fixed-bed reactor at specific temperature and pressure conditions (5 MPa and 523 K). [] Copper-based catalysts, particularly those promoted with chromium or cobalt and supported on titanium dioxide (TiO2) or aluminum oxide (Al2O3), have proven effective in this process. [] The addition of methanol to the reaction mixture further enhances the selectivity towards this compound formation. []
Q4: What are the environmental implications of this compound use?
A5: As a cationic surfactant, this compound raises concerns about its potential impact on the aquatic environment. Its bioconcentration potential, as evidenced by studies on fish cell lines, highlights the possibility of its accumulation in aquatic organisms. [] Further research is necessary to determine its long-term effects on aquatic ecosystems and to develop strategies for mitigating any negative impacts.
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